molecular formula C9H7F3N2O4S2 B8610360 1-[Diazo(trifluoromethanesulfonyl)methanesulfonyl]-4-methylbenzene CAS No. 356058-56-5

1-[Diazo(trifluoromethanesulfonyl)methanesulfonyl]-4-methylbenzene

Cat. No. B8610360
CAS RN: 356058-56-5
M. Wt: 328.3 g/mol
InChI Key: AQISBOIVTIEUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Diazo(trifluoromethanesulfonyl)methanesulfonyl]-4-methylbenzene is a useful research compound. Its molecular formula is C9H7F3N2O4S2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
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properties

CAS RN

356058-56-5

Molecular Formula

C9H7F3N2O4S2

Molecular Weight

328.3 g/mol

IUPAC Name

1-[diazo(trifluoromethylsulfonyl)methyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C9H7F3N2O4S2/c1-6-2-4-7(5-3-6)19(15,16)8(14-13)20(17,18)9(10,11)12/h2-5H,1H3

InChI Key

AQISBOIVTIEUEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude p-toluenesulfonyl-trifluoromethanesulfonyl-methane (5 g, 0.017 mole) is dissolved in acetonitrile (200 ml) under nitrogen and the solution is cooled to 0° C. using an ice bath. Tosyl azide (16.3 g, 0.083 mole) and then triethylamine (4.6 ml, 0.063 mole) are added in one portion and the reaction mixture is stirred at that temperature for 24 h. After adding water (11), the mixture is extracted twice with dichloromethane (300 ml) and the combined organic phases are washed with 1 N HCl, saturated sodium bicarbonate and water. After drying over MgSO4 and removal of the solvent, the resulting yellow orange oil was chromatographed on silica gel using ethyl acetate/cyclohexane 1:5 as eluent, yielding p-toluenesulfonyl-trifluoromethanesulfonyl-diazomethane as a yellowish solid. The structure was confirmed by 1H/13C NMR and IR spectroscopy.
Name
p-toluenesulfonyl-trifluoromethanesulfonyl-methane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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